4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide
Description
Properties
IUPAC Name |
1-[(1-bromo-6-fluoronaphthalen-2-yl)methyl]pyridin-1-ium-4-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2.BrH/c17-16-12(10-20-7-5-14(19)6-8-20)2-1-11-9-13(18)3-4-15(11)16;/h1-9,19H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMBRJVIEDRPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C[N+]3=CC=C(C=C3)N)C=C1F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Fluorination of Naphthalene
A practical route involves brominating 6-fluoro-2-methylnaphthalene using N-bromosuccinimide (NBS) under radical initiation. In a representative procedure, 6-fluoro-2-methylnaphthalene (1.0 eq) is dissolved in carbon tetrachloride, and NBS (1.1 eq) is added with azobisisobutyronitrile (AIBN) as a catalyst. The mixture is refluxed at 80°C for 12 hours, yielding 1-bromo-6-fluoro-2-methylnaphthalene.
Side-Chain Bromination
The methyl group is brominated using photochemical or thermal methods. For example, 1-bromo-6-fluoro-2-methylnaphthalene is treated with bromine (1.2 eq) in the presence of a radical initiator at 100°C for 6 hours, producing 1-bromo-6-fluoro-2-(bromomethyl)naphthalene.
Quaternization of 4-Aminopyridine
The naphthylmethyl bromide is reacted with 4-aminopyridine to form the pyridinium salt.
Reaction Conditions
In a protocol adapted from pyridinium salt syntheses, 4-aminopyridine (1.0 eq) and 1-bromo-6-fluoro-2-(bromomethyl)naphthalene (1.2 eq) are dissolved in anhydrous ethanol. The mixture is refluxed at 80°C for 48 hours under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC).
Optimization Insights :
Workup and Isolation
The crude product is concentrated under reduced pressure, dissolved in dichloromethane, and washed with 5% sodium bicarbonate to remove unreacted starting materials. The organic layer is dried over magnesium sulfate, filtered, and evaporated. Recrystallization from ethanol/diethyl ether (1:3) yields pure this compound as a white crystalline solid.
Reaction Mechanism and Kinetic Considerations
The quaternization proceeds via an SN2 mechanism, where the nucleophilic nitrogen of 4-aminopyridine attacks the electrophilic methyl carbon of the naphthylmethyl bromide. The reaction rate is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ion pair separation but may increase side reactions. Ethanol balances polarity and cost.
- Temperature : Elevated temperatures (80°C) accelerate the reaction but risk decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6) : δ 9.12 (d, J = 5.7 Hz, 2H, Py-H), 8.61 (t, J = 7.6 Hz, 1H, Py-H), 8.22–8.11 (m, 2H, Naph-H), 4.58 (t, J = 7.5 Hz, 2H, CH2), 1.98–1.80 (m, 2H, Naph-H), 1.22 (m, 12H, Naph-H), 0.82 (t, J = 6.6 Hz, 3H, CH3).
- 13C NMR : Peaks at δ 158.9 (C-F), 148.2 (Py-C), 134.5 (C-Br), and 122.1–128.7 (naphthalene carbons).
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, its ability to undergo substitution reactions allows it to modify proteins or nucleic acids, potentially altering their biological activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Crystallography
Pyridinium bromides share a common cationic pyridinium core but differ in substituents, which significantly influence their molecular packing and hydrogen-bonding networks.
- Key Observations: The orthorhombic crystal system of 4-amino-1-(4-methyl-benzyl)pyridinium bromide features N–H···Br and C–H···Br interactions, stabilizing the lattice .
Physicochemical Properties
Substituents profoundly affect melting points, solubility, and spectral properties.
- Key Observations: Electron-withdrawing groups (e.g., formyl in ) downfield-shift aromatic protons, while methoxy groups () influence alkyl proton environments .
Biological Activity
4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including antibacterial and anticancer effects, and summarizes relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
This structure includes a pyridinium moiety, which is known for its biological activity, particularly in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that pyridine derivatives can have varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a study examining the antibacterial activity of various alkaloids, it was reported that compounds with bromine and fluorine substitutions displayed enhanced activity against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Similar Pyridine Derivative | 0.0039 | S. aureus |
| Similar Pyridine Derivative | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds with similar naphthalene and pyridine structures have shown promising results in inhibiting cancer cell growth.
Case Study: Anticancer Screening
In vitro studies conducted by various researchers have demonstrated that derivatives of pyridine exhibit cytotoxic effects on different cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values for these compounds were often found to be lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 | 1.18 | N-(3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thioacetohydrazide |
| A549 | 0.67 | Various Pyridine Derivatives |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in bacterial growth and cancer cell proliferation. The presence of halogen substituents like bromine and fluorine can enhance the lipophilicity of the molecule, facilitating better membrane permeability and increased interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide, and how can reaction conditions be optimized?
- Methodology : Adapt Kröhnke’s reaction conditions from analogous pyridinium bromide syntheses. For example, react bromomethylnaphthalene derivatives with aminopyridines in acetic acid with ammonium acetate as a catalyst. Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) and stoichiometry to improve yields .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/19F NMR : Assign peaks for the naphthyl methylene group (δ ~5.5–6.0 ppm) and fluorine substituents (δ ~-110 to -120 ppm for aromatic F). Compare with spectra of structurally similar pyridinium bromides .
- FTIR/Raman : Identify characteristic stretches for the pyridinium ring (C=N at ~1640 cm⁻¹) and C-Br bonds (500–600 cm⁻¹). Use Raman spectroscopy to resolve overlapping peaks in complex regions .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free bromide ions .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism in supramolecular or biological systems (e.g., electron transfer, receptor binding)?
- Photophysical Studies : Use UV-vis and fluorescence spectroscopy to track electron transfer in supramolecular complexes. Compare quenching effects with unsubstituted pyridinium analogs, as demonstrated in photodynamic studies .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes, DNA) using software like AutoDock. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. How can structural modifications enhance the compound’s activity or selectivity in antimicrobial or anticancer assays?
- SAR Analysis : Synthesize analogs with variations in the naphthyl substituents (e.g., replacing Br with Cl or adjusting fluoro positions). Test against microbial panels (MIC assays) or cancer cell lines (MTT assays). Correlate substituent electronegativity with activity trends .
- Metabolite Profiling : Use LC-MS to identify metabolites in hepatic microsome assays. Modify vulnerable sites (e.g., methylene bridges) to improve metabolic stability .
Q. What computational approaches are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and HOMO-LUMO gaps. Predict pKa using COSMO-RS solvation models .
- QSAR Modeling : Train models on datasets of pyridinium bromides to correlate substituent descriptors (e.g., Hammett σ) with solubility or bioavailability .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported yields or biological activities across studies?
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst load) between studies. For biological data, verify assay conditions (e.g., cell line viability, incubation time). Replicate experiments with controlled variables .
- Multivariate Analysis : Apply PCA (principal component analysis) to identify critical factors influencing yield or activity. Use DoE (design of experiments) to optimize conflicting variables .
Q. What analytical methods resolve ambiguities in reaction byproduct identification?
- HRMS/ESI-MS : Detect low-abundance byproducts (e.g., debrominated intermediates) with high-resolution mass spectrometry.
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks in complex mixtures, such as regioisomeric byproducts from naphthyl substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
